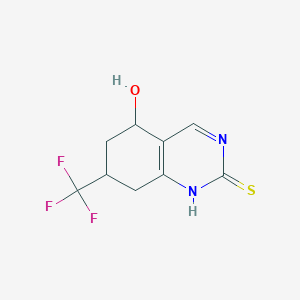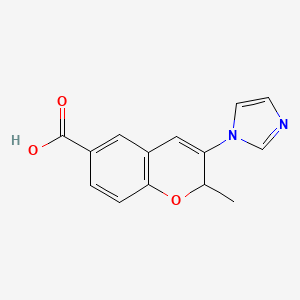
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid is a heterocyclic compound that features both imidazole and chromene moieties The imidazole ring is known for its presence in many biologically active molecules, while the chromene structure is often found in natural products with diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid typically involves the condensation of an appropriate chromene derivative with an imidazole derivative. One common method includes the use of a base such as sodium hydroxide in methanol to facilitate the condensation reaction. The reaction mixture is usually heated under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The chromene moiety may interact with cellular receptors or enzymes, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-Imidazol-1-yl)propanoic acid
- 2-Methyl-2H-chromene-6-carboxylic acid
- 1H-Imidazole-4-carboxylic acid
Uniqueness
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid is unique due to the combination of the imidazole and chromene rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components. The presence of both moieties enhances its potential as a versatile compound in various fields of research and application.
Propiedades
Número CAS |
89781-60-2 |
|---|---|
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-2-methyl-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9-12(16-5-4-15-8-16)7-11-6-10(14(17)18)2-3-13(11)19-9/h2-9H,1H3,(H,17,18) |
Clave InChI |
OFIWLPONOIDMRO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=CC2=C(O1)C=CC(=C2)C(=O)O)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


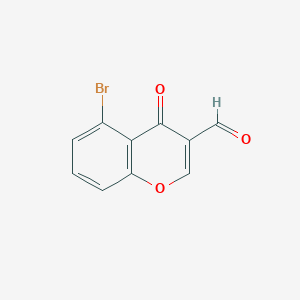

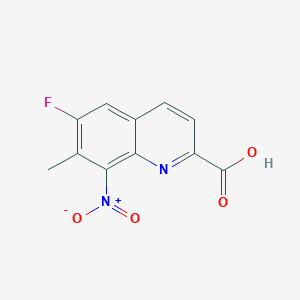
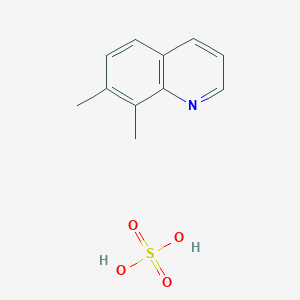
![N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B11862360.png)
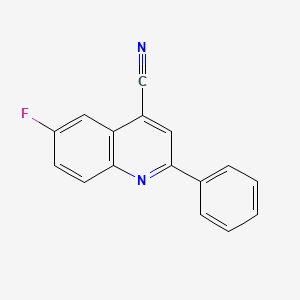
![7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11862389.png)
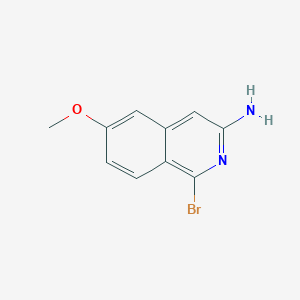

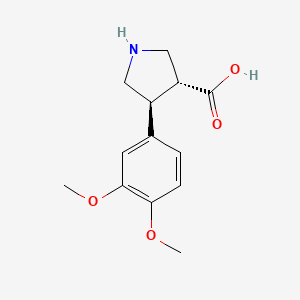
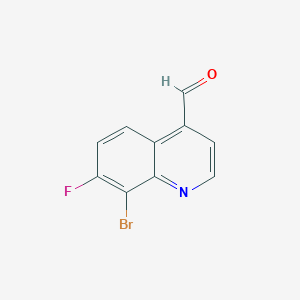
![3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11862415.png)

